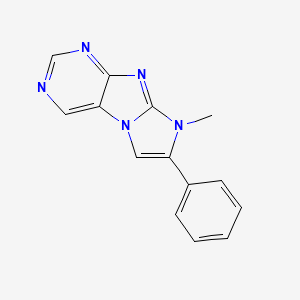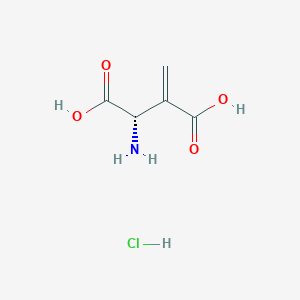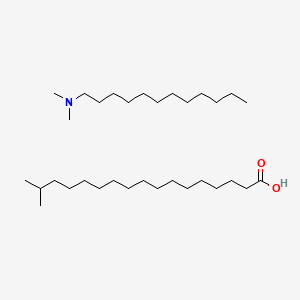
Dimethyllaurylamine isostearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It serves multiple functions, such as stabilizing emulsions, conditioning hair, and moisturizing skin . This compound is a combination of dimethyllaurylamine and isostearic acid, resulting in a versatile ingredient with various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyllaurylamine isostearate is synthesized through the reaction of dimethyllaurylamine with isostearic acid. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, dimethyllaurylamine and isostearic acid, are mixed in reactors equipped with heating and stirring mechanisms. The reaction is carried out under controlled conditions to maximize yield and purity. Post-reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyllaurylamine isostearate undergoes various chemical reactions, including oxidation, reduction, and substitution. One common reaction is the oxidation of dimethyllaurylamine to its corresponding amine oxide using hydrogen peroxide . This reaction is typically carried out under mild conditions and results in the formation of amine oxides, which are valuable in various applications.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride can be used to reduce any oxidized forms of the compound back to its original state.
Substitution: Various alkylating agents can be used to introduce different functional groups into the molecule, enhancing its properties for specific applications.
Major Products Formed
The major products formed from these reactions include amine oxides, which are highly polar and have strong hydrogen bonding tendencies. These properties make them useful in formulations requiring foam stability, viscosity control, and detergency .
Wissenschaftliche Forschungsanwendungen
Dimethyllaurylamine isostearate has a wide range of scientific research applications:
Wirkmechanismus
Dimethyllaurylamine isostearate exerts its effects primarily through its emollient and surfactant properties. It helps to stabilize emulsions by reducing the surface tension between oil and water phases, ensuring a uniform mixture . Additionally, it conditions hair by forming a protective layer that enhances shine and manageability . On the skin, it acts as a moisturizer by forming a barrier that prevents water loss, thereby maintaining hydration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isostearyl isostearate: Another emollient with similar moisturizing properties.
Isoamyl laurate: Used as a substitute in formulations requiring similar sensory and functional properties.
Coco-caprylate/caprate: Offers similar emollient properties but with different viscosity and spreading characteristics.
Uniqueness
Dimethyllaurylamine isostearate stands out due to its combination of dimethyllaurylamine and isostearic acid, which imparts unique properties such as enhanced stability in emulsions and improved conditioning effects on hair and skin . Its versatility in various applications, from cosmetics to industrial uses, highlights its importance in multiple fields.
Eigenschaften
CAS-Nummer |
70729-87-2 |
|---|---|
Molekularformel |
C32H67NO2 |
Molekulargewicht |
497.9 g/mol |
IUPAC-Name |
N,N-dimethyldodecan-1-amine;16-methylheptadecanoic acid |
InChI |
InChI=1S/C18H36O2.C14H31N/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h17H,3-16H2,1-2H3,(H,19,20);4-14H2,1-3H3 |
InChI-Schlüssel |
HYXKNSUXBZRZIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(C)C.CC(C)CCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


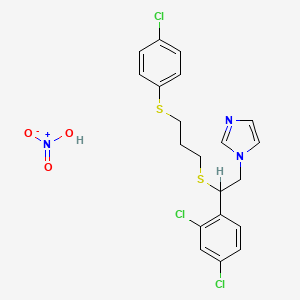
![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
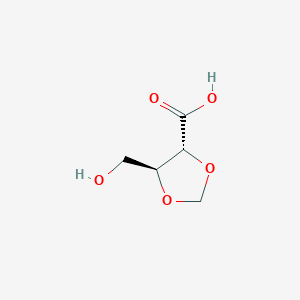
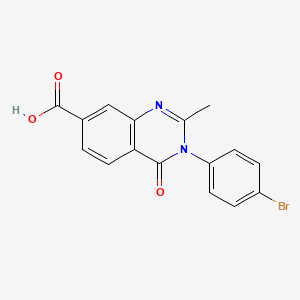
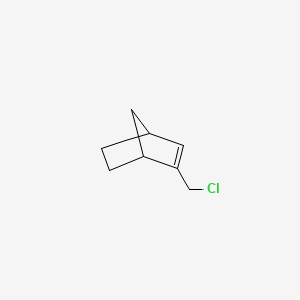
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)

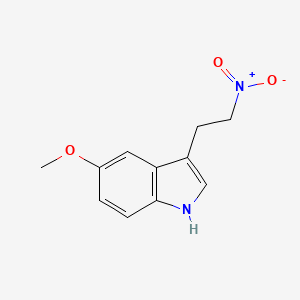
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)

